2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile
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Overview
Description
2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile is an organic compound belonging to the class of anilines It is characterized by the presence of bromine, fluorine, and a cyanomethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile typically involves multi-step reactions. One common method includes the bromination of 2-cyanomethyl-3-fluoroaniline, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production. Additionally, the implementation of stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or organometallic compounds are employed under specific conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of fluorescent probes and imaging agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
- 5-Bromo-2-fluoroaniline
- 3-Bromo-2-fluoroaniline
- 2-Bromo-5-fluoroaniline
Comparison: Compared to these similar compounds, 2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile is unique due to the presence of the cyanomethyl group. This additional functional group imparts distinct chemical properties, such as increased polarity and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c9-5-3-7(10)6(1-2-11)8(12)4-5/h3-4H,1,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBROJEWHLGVDBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)CC#N)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646924 |
Source
|
Record name | (2-Amino-4-bromo-6-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-98-6 |
Source
|
Record name | (2-Amino-4-bromo-6-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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